![molecular formula C14H19NO2 B1466671 [1-(2,5-Dimetilbenzoil)pirrolidin-3-il]metanol CAS No. 1281743-68-7](/img/structure/B1466671.png)
[1-(2,5-Dimetilbenzoil)pirrolidin-3-il]metanol
Descripción general
Descripción
“[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol” is a chemical compound with potential applications in diverse scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in “[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol” are not detailed in the literature, pyrrolidine derivatives are known to be involved in various chemical reactions. For instance, the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .Aplicaciones Científicas De Investigación
Neurofarmacología
El anillo de pirrolidina se utiliza a menudo en el desarrollo de compuestos para el tratamiento de trastornos neurológicos debido a su capacidad para explorar eficazmente el espacio farmacoforico y contribuir a la estereoquímica de las moléculas. La estructura única de “[1-(2,5-Dimetilbenzoil)pirrolidin-3-il]metanol” puede influir en la afinidad de unión y la selectividad hacia los neuroreceptores, lo que podría conducir a nuevos tratamientos para afecciones como la epilepsia, el Alzheimer y la enfermedad de Parkinson .
Actividad Anticonvulsiva
Los factores estéricos y la presencia del anillo de pirrolidina pueden afectar significativamente la actividad biológica. Se ha demostrado que el sustituyente no aromático en el anillo de pirrolidina-2,5-diona, similar a la estructura de nuestro compuesto, afecta positivamente la actividad anticonvulsiva. Esto sugiere que “this compound” podría ser un candidato para el desarrollo de nuevos fármacos antiepilépticos .
Agentes Antimicrobianos
Los derivados de pirrolidina se han explorado por sus propiedades antimicrobianas. Las características estructurales de “this compound” podrían modificarse para mejorar su interacción con los objetivos de las células bacterianas, ofreciendo una vía para la creación de nuevos antibióticos o antisépticos .
Investigación Antiviral
El andamiaje de pirrolidina es una característica común en compuestos con actividad antiviral. Dado el enfoque global actual en la investigación antiviral, particularmente a raíz de las pandemias, “this compound” podría servir como base para sintetizar nuevos agentes contra virus de ARN y ADN .
Terapéutica contra el Cáncer
Los derivados del indol, que comparten similitudes estructurales con los compuestos de pirrolidina, han mostrado promesa en el tratamiento del cáncer. Al explorar el potencial biológico de “this compound”, los investigadores podrían desarrollar nuevos tratamientos oncológicos, especialmente considerando su potencial para unirse con alta afinidad a múltiples receptores .
Síntesis Enantioselectiva
La estereogenicidad del anillo de pirrolidina es significativa para la síntesis enantioselectiva, que es crucial en el desarrollo de fármacos. Los diferentes estereoisómeros de “this compound” podrían conducir a un perfil biológico diferente de los candidatos a fármacos, lo que lo hace valioso para sintetizar compuestos enantiopuros .
Aplicaciones Antiinflamatorias
Los compuestos con una estructura de pirrolidina se han asociado con propiedades antiinflamatorias. La investigación sobre la configuración específica de “this compound” podría arrojar nuevas ideas sobre el tratamiento de enfermedades inflamatorias crónicas .
Sistemas de Administración de Fármacos
La estructura molecular de los derivados de pirrolidina, incluido “this compound”, se puede adaptar para mejorar los mecanismos de administración de fármacos. Esto podría mejorar la biodisponibilidad y la eficacia de los productos farmacéuticos, particularmente en terapias dirigidas .
Direcciones Futuras
The future directions for “[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol” could involve further exploration of its potential applications in diverse scientific research. Additionally, more studies could be conducted to understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties in greater detail. This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Análisis Bioquímico
Biochemical Properties
[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring is known for its versatility in drug discovery, contributing to the stereochemistry and three-dimensional coverage of molecules . This structural feature allows [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol to interact with enantioselective proteins, influencing their biological activity. Additionally, the compound’s benzoyl group can participate in nucleophilic substitution and oxidation reactions, further expanding its biochemical interactions .
Cellular Effects
The effects of [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in gene expression, affecting cellular responses and metabolic activities. For instance, the pyrrolidine ring’s ability to engage with specific proteins can alter their function, leading to downstream effects on cellular processes .
Molecular Mechanism
At the molecular level, [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation depending on the enzyme’s nature . Additionally, the pyrrolidine ring’s spatial orientation allows it to fit into specific binding pockets of proteins, influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol can change over time due to its stability and degradation. The compound’s stability is influenced by its chemical structure, with the benzoyl group being susceptible to oxidation and other degradation processes . Long-term studies have shown that the compound can have lasting effects on cellular function, with changes in gene expression and metabolic activities observed over extended periods .
Dosage Effects in Animal Models
The effects of [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects can occur, including enzyme inhibition, disruption of cellular metabolism, and potential organ damage . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.
Metabolic Pathways
[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s benzoyl group can undergo oxidation, leading to the formation of metabolites that may have distinct biological activities . Additionally, the pyrrolidine ring can be modified by enzymes, affecting the compound’s overall metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s hydrophobic nature allows it to traverse cell membranes, facilitating its distribution across different tissues.
Subcellular Localization
The subcellular localization of [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to localize within certain cellular regions can affect its activity and function, influencing cellular processes at a more localized level. For example, its presence in the mitochondria may impact cellular respiration and energy production.
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-11(2)13(7-10)14(17)15-6-5-12(8-15)9-16/h3-4,7,12,16H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDWDBRUOXQZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466590.png)
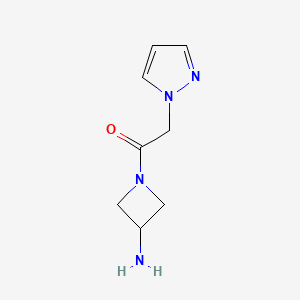
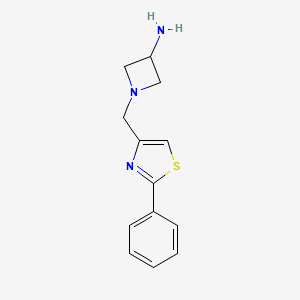

![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine](/img/structure/B1466598.png)
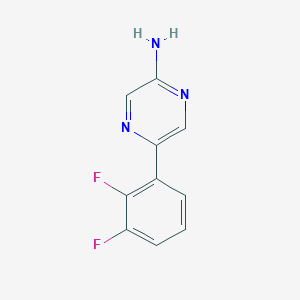
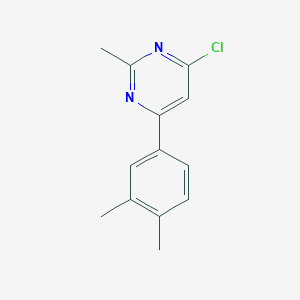
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)

![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)
![1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol](/img/structure/B1466606.png)
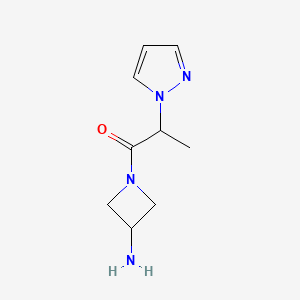

![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466611.png)
